molecular formula C13H17ClF2N2O3 B12424168 Kbz probe 1

Kbz probe 1

Cat. No.: B12424168
M. Wt: 322.73 g/mol
InChI Key: VMWUMDBLDZWEDO-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Kbz probe 1 involves the incorporation of benzoyllysine into full-length histone proteins. This process is achieved through genetic code expansion, allowing the incorporation of non-canonical amino acids into proteins. The synthetic route typically involves the use of stable isotope-labeled compounds and custom synthesis services .

Chemical Reactions Analysis

Kbz probe 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Kbz probe 1 has a wide range of scientific research applications, including:

Mechanism of Action

Kbz probe 1 exerts its effects by incorporating benzoyllysine into histone proteins, allowing the study of histone benzoylation. The molecular targets include histone proteins, and the pathways involved are related to gene regulation and protein interactions. The compound’s fluorescent properties enable the visualization of histone modifications in living cells .

Comparison with Similar Compounds

Kbz probe 1 is unique in its ability to specifically detect histone benzoylation. Similar compounds include:

Properties

Molecular Formula

C13H17ClF2N2O3

Molecular Weight

322.73 g/mol

IUPAC Name

(2S)-2-amino-6-[(2,5-difluorobenzoyl)amino]hexanoic acid;hydrochloride

InChI

InChI=1S/C13H16F2N2O3.ClH/c14-8-4-5-10(15)9(7-8)12(18)17-6-2-1-3-11(16)13(19)20;/h4-5,7,11H,1-3,6,16H2,(H,17,18)(H,19,20);1H/t11-;/m0./s1

InChI Key

VMWUMDBLDZWEDO-MERQFXBCSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)C(=O)NCCCC[C@@H](C(=O)O)N)F.Cl

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NCCCCC(C(=O)O)N)F.Cl

Origin of Product

United States

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